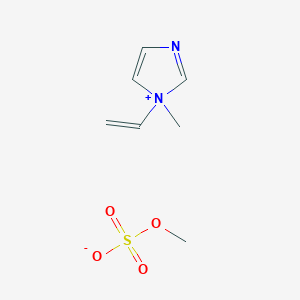
3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile
Übersicht
Beschreibung
3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile, commonly known as DMCAN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMCAN belongs to the class of acrylonitrile derivatives, which are known for their diverse biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of DMCAN is not fully understood, but it is believed to involve the inhibition of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, DMCAN may prevent the degradation of critical proteins and induce cell death in cancer cells. DMCAN has also been shown to induce the accumulation of reactive oxygen species, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
DMCAN has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DMCAN induces apoptosis in cancer cells and inhibits the proliferation of tumor cells. DMCAN has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, DMCAN has been shown to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMCAN in lab experiments is its high purity and availability. DMCAN can be synthesized in large quantities, making it a cost-effective option for scientific research. However, one limitation of using DMCAN is its potential toxicity. DMCAN has been shown to exhibit cytotoxic effects in some cell lines, and further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of DMCAN. One potential application is in the development of novel anticancer agents. DMCAN has shown promising antitumor activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the development of anti-inflammatory agents. DMCAN has been shown to exhibit anti-inflammatory activity in vitro, and further studies are needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, further studies are needed to determine the safety and efficacy of DMCAN in vivo, as well as its potential for drug development.
Wissenschaftliche Forschungsanwendungen
DMCAN has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. DMCAN has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. DMCAN has also been shown to act as an inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. The proteasome has been implicated in various diseases, including cancer, making DMCAN a promising candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
(E)-2-(3-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)8-10(7-14)12(16)9-4-3-5-11(13)6-9/h3-6,8H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQJHOLJTUPBGU-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562895 | |
| Record name | (2E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52200-08-5 | |
| Record name | (2E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)




![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)







